![molecular formula C15H18ClNO4S2 B2686810 5-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-sulfonamide CAS No. 1396781-66-0](/img/structure/B2686810.png)
5-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as sulindac sulfide, which is a non-steroidal anti-inflammatory drug (NSAID) that has been used to treat various inflammatory conditions. In recent years, researchers have been studying the synthesis method, mechanism of action, and biochemical and physiological effects of sulindac sulfide to explore its potential as a therapeutic agent.
Scientific Research Applications
- Rivaroxaban , a well-known anticoagulant, is structurally related to this compound. Researchers have explored its potential as an impurity in rivaroxaban synthesis . Understanding its role in anticoagulation pathways and its interactions with clotting factors is essential for drug development.
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been reported as an intermediate in the synthesis of glyburide , a widely used oral antidiabetic medication . Investigating its role in glyburide synthesis can provide insights into drug design and optimization.
- The nitroso impurity of rivaroxaban, specifically Rivaroxaban Nitroso Impurity 1 , is closely related to our compound. Researchers have studied its presence and impact on the pharmacokinetics and safety of rivaroxaban . Analyzing its formation and effects is crucial for drug quality control.
- The open ring S-isomer of our compound has been investigated . Understanding its stereochemistry and biological activity can shed light on its potential therapeutic applications.
Anticoagulant Activity
Glyburide Synthesis Intermediate
Nitroso Impurity in Rivaroxaban
Open Ring S-Isomer
properties
IUPAC Name |
5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-15(18,9-11-3-5-12(21-2)6-4-11)10-17-23(19,20)14-8-7-13(16)22-14/h3-8,17-18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQXGMHPAMTTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide |
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